
(4-Formyl-6-hydroxypyridin-2-YL)boronic acid pinacol ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4-Formyl-6-hydroxypyridin-2-YL)boronic acid pinacol ester is a boronic ester derivative that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a boronic acid group attached to a pyridine ring, which is further modified with formyl and hydroxyl groups. The pinacol ester moiety enhances its stability and solubility, making it a valuable reagent in organic synthesis and medicinal chemistry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (4-Formyl-6-hydroxypyridin-2-YL)boronic acid pinacol ester typically involves the reaction of 4-formyl-6-hydroxypyridine with a boronic acid derivative in the presence of a suitable catalyst. One common method is the Suzuki–Miyaura coupling reaction, which employs palladium catalysts to facilitate the formation of the carbon-boron bond . The reaction is carried out under mild conditions, often in the presence of a base such as potassium carbonate, and in solvents like ethanol or water.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions
(4-Formyl-6-hydroxypyridin-2-YL)boronic acid pinacol ester undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The formyl group can be reduced to an alcohol.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Nucleophiles like amines or thiols can react with the hydroxyl group in the presence of a base.
Major Products Formed
Oxidation: 4-Carboxy-6-hydroxypyridin-2-YL)boronic acid pinacol ester.
Reduction: (4-Hydroxymethyl-6-hydroxypyridin-2-YL)boronic acid pinacol ester.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
Chemistry
In organic synthesis, (4-Formyl-6-hydroxypyridin-2-YL)boronic acid pinacol ester is used as a building block for the construction of complex molecules. Its boronic acid group makes it a valuable reagent in Suzuki–Miyaura coupling reactions, enabling the formation of carbon-carbon bonds .
Biology and Medicine
Boronic acids are known for their ability to inhibit proteases and other enzymes, making them useful in the development of therapeutic agents .
Industry
In the industrial sector, this compound can be used in the synthesis of advanced materials and polymers. Its stability and reactivity make it suitable for various manufacturing processes.
作用機序
The mechanism of action of (4-Formyl-6-hydroxypyridin-2-YL)boronic acid pinacol ester involves its interaction with molecular targets through its boronic acid group. This group can form reversible covalent bonds with diols and other nucleophiles, allowing it to inhibit enzymes by binding to their active sites. The formyl and hydroxyl groups further modulate its reactivity and binding affinity .
類似化合物との比較
Similar Compounds
- Phenylboronic acid pinacol ester
- 4-Pyridineboronic acid pinacol ester
- Isopropenylboronic acid pinacol ester
Uniqueness
Compared to these similar compounds, (4-Formyl-6-hydroxypyridin-2-YL)boronic acid pinacol ester is unique due to the presence of both formyl and hydroxyl groups on the pyridine ring
特性
分子式 |
C12H16BNO4 |
|---|---|
分子量 |
249.07 g/mol |
IUPAC名 |
2-oxo-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyridine-4-carbaldehyde |
InChI |
InChI=1S/C12H16BNO4/c1-11(2)12(3,4)18-13(17-11)9-5-8(7-15)6-10(16)14-9/h5-7H,1-4H3,(H,14,16) |
InChIキー |
AWEFFCJGFYCSCJ-UHFFFAOYSA-N |
正規SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=O)N2)C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



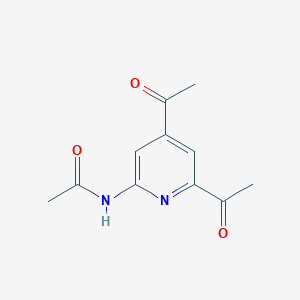
![2-[2-[6-(2-Cyanophenoxy)pyrimidin-4-yl]oxyphenyl]-3-methoxyprop-2-enoic acid](/img/structure/B14853184.png)

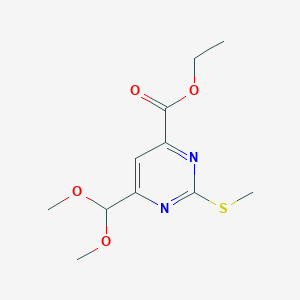
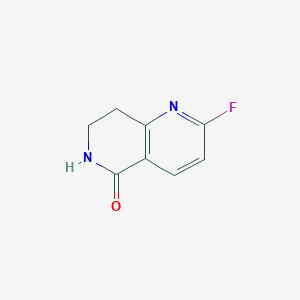
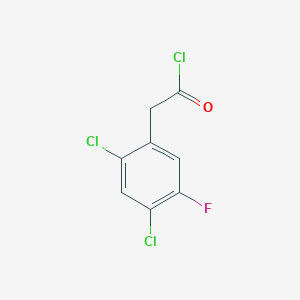
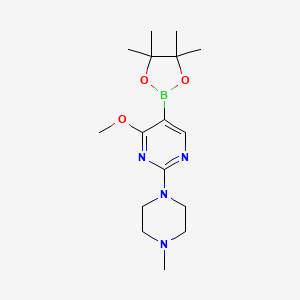
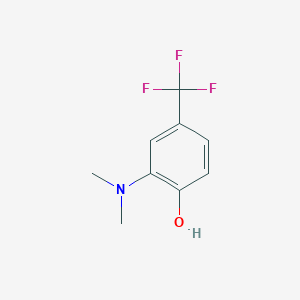
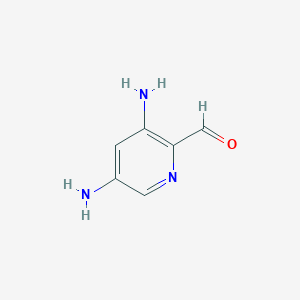
![1-[2-Hydroxy-6-(trifluoromethyl)pyridin-4-YL]ethanone](/img/structure/B14853239.png)
![Tert-butyl 2-(2-furyl)-6,7-dihydro[1,3]oxazolo[4,5-C]pyridine-5(4H)-carboxylate](/img/structure/B14853255.png)
![3-[(1R,4R,6S,9S,10R,13R,14R)-6-[(2R,4S,5S,6S)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-9,13-dimethyl-17-oxo-14-tetracyclo[11.3.1.01,10.04,9]heptadecanyl]-2H-furan-5-one](/img/structure/B14853257.png)

